NVP-CFC218 - 1313363-06-2

NVP-CFC218

Catalog Number: EVT-278183
CAS Number: 1313363-06-2
Molecular Formula: C37H45ClN4O4
Molecular Weight: 645.241
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP-CFC218 is a novel potent and selective p53-HDM2 inhibitor.
Synthesis Analysis

Methods and Technical Details

The synthesis of NVP-CFC218 involves several key steps that leverage advanced organic chemistry techniques. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo multiple transformations.
  2. Key Reactions: The process typically involves reactions such as alkylation, acylation, and cyclization to build the complex molecular structure of NVP-CFC218.
  3. Purification: Post-synthesis, the compound is purified using techniques like chromatography to achieve a high degree of purity, often exceeding 98%.

Specific details about the synthesis can be found in patent documents that outline various methods for preparing this compound .

Molecular Structure Analysis

Structure and Data

NVP-CFC218 has a complex molecular structure characterized by its IUPAC name:

(S)1(4Chlorophenyl)7isopropoxy6methoxy2(4(methyl(((1r,4S)4(3oxopiperazin1yl)cyclohexyl)methyl)amino)phenyl)1,4dihydroisoquinolin3(2H)one(S)-1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-(methyl(((1r,4S)-4-(3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl)-1,4-dihydroisoquinolin-3(2H)-one
  • Molecular Formula: C37H45ClN4O4
  • Molecular Weight: 645.241 g/mol
  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

The structural representation includes various functional groups that contribute to its biological activity and specificity towards the p53-HDM2 interaction. The compound's stereochemistry is crucial for its binding affinity and efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

NVP-CFC218 can undergo several chemical reactions relevant to its functionality:

  1. Binding Interactions: The primary reaction of interest is its binding to the HDM2 protein, which inhibits its interaction with p53.
  2. Stability Studies: Analytical techniques such as X-ray powder diffraction are employed to assess the stability of NVP-CFC218 under various conditions, including temperature cycling and humidity exposure .
  3. Potential Modifications: The compound may also participate in substitution reactions where functional groups can be altered to enhance its pharmacological properties.

These reactions are critical for understanding how modifications can impact the compound's efficacy and safety profile in therapeutic applications .

Mechanism of Action

Process and Data

NVP-CFC218 functions primarily by disrupting the interaction between the p53 protein and HDM2, a negative regulator of p53. This mechanism can be summarized as follows:

  1. Inhibition of HDM2: By binding to HDM2, NVP-CFC218 prevents it from ubiquitinating p53, thereby stabilizing p53 levels within the cell.
  2. Restoration of Tumor Suppressor Function: Increased levels of p53 lead to enhanced transcriptional activity that promotes cell cycle arrest and apoptosis in cancer cells.

This mechanism highlights NVP-CFC218's potential as a therapeutic agent in cancers where p53 is functionally inactive due to overexpression of HDM2 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NVP-CFC218 exhibits several notable physical and chemical properties:

  • Melting Point: Not specifically documented but expected to be within a range typical for similar compounds.
  • Stability: Demonstrates stability under controlled storage conditions (dry, dark environment at temperatures between 0 - 4 °C for short-term storage or -20 °C for long-term).
  • Purity: Typically greater than 98%, ensuring reliability for research applications.

These properties are essential for both laboratory handling and potential therapeutic formulations.

Applications

Scientific Uses

NVP-CFC218 holds promise in various scientific applications:

  1. Cancer Research: It serves as a tool compound in studies aimed at understanding the pathways involving p53 and HDM2 interactions.
  2. Drug Development: Its properties make it a candidate for further development into an anti-cancer therapeutic agent targeting tumors with dysfunctional p53 pathways.
  3. Biochemical Assays: NVP-CFC218 can be utilized in assays designed to screen for additional compounds that may modulate p53 activity.
Introduction to p53-HDM2 Interaction & Therapeutic Targeting

Molecular Basis of p53 Pathway Regulation by HDM2

The tumor suppressor protein p53 coordinates cellular responses to stress (e.g., DNA damage, oncogene activation) by transcriptionally activating genes governing cell cycle arrest, apoptosis, and DNA repair. Central to its regulation is the E3 ubiquitin ligase HDM2 (human double minute 2), which binds the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. This interaction forms an auto-regulatory negative feedback loop, as HDM2 itself is a p53 target gene [2] [7].

Structurally, HDM2 docks to p53 via a hydrophobic cleft, with key interactions mediated by p53 residues Phe19, Trp23, and Leu26. Small-molecule inhibitors like NVP-CFC218 exploit this interface by mimicking these residues. Biochemical studies confirm NVP-CFC218 binds HDM2 with high affinity (IC₅₀ = 1.6 ± 0.2 nM), disrupting p53-HDM2 complex formation. Notably, it exhibits 812-fold selectivity for HDM2 over the structurally related HDMX (IC₅₀ = 1,300 ± 100 nM), crucial because HDMX overexpression can confer resistance to HDM2 inhibitors [2] [7].

Structural and Functional Properties of NVP-CFC218

PropertyValue
Molecular FormulaC~37~H~45~ClN~4~O~4~
Molecular Weight645.241 g/mol
MechanismCompetitive inhibition of p53-HDM2 binding
HDM2 Binding IC₅₀1.6 ± 0.2 nM
HDMX Binding IC₅₀1,300 ± 100 nM
Cellular Selectivity*>34-fold (p53-dependent cell lines)

*Selectivity ratio in p53-WT vs. p53-null isogenic cell lines (e.g., HCT116) [1] [7].

Rationale for Small-Molecule Inhibition in TP53 Wild-Type Cancers

Approximately 50% of human cancers retain wild-type TP53 genes, but p53 function is often compromised by HDM2 overexpression or amplification. While early hypotheses suggested HDM2 amplification alone would predict sensitivity to HDM2 inhibitors, genomic profiling revealed heterogeneity in therapeutic responses. Only ~40% of p53-WT cancer cell lines responded to NVP-CFC218 (defined by IC₅₀ ≤ 4 μM and growth inhibition ≥50%), underscoring the need for refined biomarkers [2] [5] [7].

A breakthrough emerged from the Cancer Cell Line Encyclopedia (CCLE) screen of 356 lines treated with NVP-CFC218. A 13-gene expression signature—comprising HDM2 and 12 other p53 target genes (CDKN1A, BAX, FDXR, etc.)—was identified as predictive of sensitivity. Tumors with high basal expression of these genes exhibit pre-existing p53 pathway activation, making them "primed" for apoptosis upon HDM2 inhibition. This signature outperformed TP53 mutation status in predicting response, with 70% accuracy in patient-derived xenograft (PDX) models [2] [4] [7].

The 13-Gene Predictive Signature for NVP-CFC218 Sensitivity

Gene SymbolFunction in p53 PathwayAssociation with Sensitivity
HDM2Negative feedback regulatorHigh expression = Sensitive
CDKN1ACell cycle arrest (p21)High expression = Sensitive
BAXPro-apoptotic effectorHigh expression = Sensitive
FDXROxidative stress responseHigh expression = Sensitive
TIGARMetabolic regulationHigh expression = Sensitive
...10 others......

Full gene list and validation data in Jeay et al. (2015) [2] [7].

Challenges and Clinical Translation

  • Beyond TP53 Status: Initial clinical trials relied solely on TP53 mutation screening, but 60% of p53-WT tumors proved insensitive to HDM2 inhibitors. The 13-gene signature addresses this by detecting functional p53 activity, even in mutationally "wild-type" tumors with epigenetically silenced p53 [5] [7].
  • Biomarker Implementation: Technical challenges include standardizing gene expression assays (e.g., RNA sequencing normalization) for clinical use. Peer reviews highlight concerns about modest fold-changes in signature genes, necessitating sensitive detection methods [8].
  • Combinatorial Potential: Preclinical evidence suggests synergy between NVP-CFC218 and agents targeting p53 repressors (e.g., FAM193A, which destabilizes HDM4), offering avenues to broaden therapeutic efficacy [3].

Properties

CAS Number

1313363-06-2

Product Name

NVP-CFC218

IUPAC Name

(S)-1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-(methyl(((1r,4S)-4-(3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl)-1,4-dihydroisoquinolin-3(2H)-one

Molecular Formula

C37H45ClN4O4

Molecular Weight

645.241

InChI

InChI=1S/C37H45ClN4O4/c1-24(2)46-34-21-32-27(19-33(34)45-4)20-36(44)42(37(32)26-7-9-28(38)10-8-26)31-15-13-29(14-16-31)40(3)22-25-5-11-30(12-6-25)41-18-17-39-35(43)23-41/h7-10,13-16,19,21,24-25,30,37H,5-6,11-12,17-18,20,22-23H2,1-4H3,(H,39,43)/t25-,30-,37-/m0/s1

InChI Key

BZZYIHQWCXHSMZ-FMSKOOSDSA-N

SMILES

O=C1N(C2=CC=C(N(C)C[C@H]3CC[C@H](N4CC(NCC4)=O)CC3)C=C2)[C@@H](C5=CC=C(Cl)C=C5)C6=C(C=C(OC)C(OC(C)C)=C6)C1

Solubility

Soluble in DMSO

Synonyms

NVP-CFC218

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.